molecular formula C8H8F2O2 B065371 4-(Difluoromethoxy)benzyl alcohol CAS No. 170924-50-2

4-(Difluoromethoxy)benzyl alcohol

Cat. No.: B065371
CAS No.: 170924-50-2
M. Wt: 174.14 g/mol
InChI Key: HSIDWXYUJAUALR-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H8F2O2 It is characterized by the presence of a benzyl alcohol group substituted with a difluoromethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzyl alcohol typically involves the difluoromethylation of benzyl alcohol derivatives. One common method includes the reaction of benzyl alcohol with difluoromethylating agents under specific conditions. For instance, difluorocarbene can be generated in situ using reagents like potassium fluoride and chlorodifluoromethane, which then reacts with benzyl alcohol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl ether.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: 4-(Difluoromethoxy)benzaldehyde or 4-(Difluoromethoxy)benzoic acid.

    Reduction: 4-(Difluoromethoxy)benzyl ether.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)benzyl alcohol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl alcohol
  • 4-(Methoxy)benzyl alcohol
  • 4-(Chloromethoxy)benzyl alcohol

Comparison

4-(Difluoromethoxy)benzyl alcohol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This group can enhance the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDWXYUJAUALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371754
Record name 4-(Difluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170924-50-2
Record name 4-(Difluoromethoxy)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzyl alcohol
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